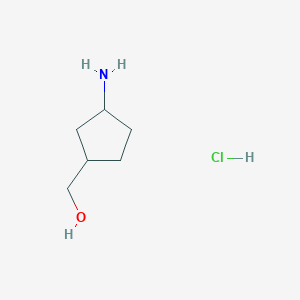

(3-Aminocyclopentyl)methanol hydrochloride

Description

BenchChem offers high-quality (3-Aminocyclopentyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminocyclopentyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-aminocyclopentyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSRCFAPVVTLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138162-83-9 | |

| Record name | (3-aminocyclopentyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminocyclopentyl)methanol hydrochloride CAS 2138162-83-9 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3-Aminocyclopentyl)methanol hydrochloride (CAS 2138162-83-9).

CAS Registry Number: 2138162-83-9 Chemical Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol (HCl salt)

Executive Summary

(3-Aminocyclopentyl)methanol hydrochloride is a high-value, saturated heterocyclic building block used extensively in modern drug discovery. As a bifunctional scaffold containing a primary amine and a primary alcohol on a rigid cyclopentane core, it serves as a critical tool for increasing fraction saturated (Fsp³) character in drug candidates. This structural modification is proven to enhance aqueous solubility, improve metabolic stability, and reduce promiscuous binding compared to flat, aromatic bioisosteres (e.g., meta-substituted anilines or benzyl amines).

Chemical Identity & Stereochemical Considerations

The utility of CAS 2138162-83-9 lies in its defined stereochemistry. While the CAS number can refer to the generic structure or a specific isomeric mixture depending on the vendor, the medicinal value is highest in the resolved cis- or trans- isomers (typically 1,3-substitution).

Structural Analysis

-

Core: Cyclopentane ring (puckered conformation).

-

Functional Groups:

-

C1: Primary amine (-NH₂), protonated as hydrochloride (-NH₃⁺Cl⁻).

-

C3: Hydroxymethyl group (-CH₂OH).

-

-

Stereoisomerism: The 1,3-substitution pattern allows for cis (meso-like or enantiomeric pairs) and trans relationships. The spatial vector between the amine and the hydroxyl group dictates the scaffold's ability to mimic meta-substituted phenyl rings.

| Property | Data |

| IUPAC Name | (3-Aminocyclopentyl)methanol hydrochloride |

| InChI Key | QXSRCFAPVVTLBT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |

| Hygroscopicity | Moderate (handle under inert atmosphere recommended) |

| Melting Point | >150°C (Decomposes) |

Synthetic Methodologies

The synthesis of (3-Aminocyclopentyl)methanol hydrochloride is classically achieved via the Vince Lactam route, which offers high stereocontrol.[1] Below is the technical workflow for accessing the scaffold.

Protocol: Asymmetric Synthesis from Vince Lactam

This route utilizes 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) to establish the 1,3-stereochemistry early in the sequence.[1]

Step 1: Lactam Opening & Esterification

-

Reagents: HCl/MeOH or Boc₂O/DMAP followed by NaOMe.

-

Mechanism: Nucleophilic attack on the lactam carbonyl opens the bicyclic system, yielding a cyclopentene amino ester.

-

Key Insight: Using acidic methanolysis yields the cis-amino ester directly.

Step 2: Reduction of Ester to Alcohol

-

Reagents: LiBH₄ (Lithium Borohydride) or LiAlH₄ in THF at 0°C.

-

Process: The ester moiety at C3 is reduced to the primary alcohol (-CH₂OH).

-

Safety Note: Evolution of hydrogen gas; requires careful thermal management.

Step 3: Hydrogenation (Saturation)

-

Reagents: H₂, Pd/C (10% w/w), MeOH.

-

Process: Reduction of the C=C double bond in the cyclopentene ring.

-

Outcome: Formation of the saturated (3-aminocyclopentyl)methanol core.[2]

Step 4: Salt Formation

-

Reagents: 4M HCl in Dioxane or IPA.

-

Process: Deprotection (if Boc used) and precipitation of the hydrochloride salt.[2]

Visualization: Synthetic Pathway

Figure 1: Synthetic workflow from Vince Lactam to (3-Aminocyclopentyl)methanol HCl.

Medicinal Chemistry Applications

In drug design, CAS 2138162-83-9 serves as a bioisostere for aromatic linkers.

Fsp³ Saturation & Solubility

Replacing a phenyl ring with a cyclopentyl ring increases the fraction of sp³ hybridized carbons (Fsp³).

-

Impact: Disrupts planar crystal packing, significantly improving aqueous solubility.

-

Metabolic Stability: Removes "flat" aromatic surfaces prone to CYP450 oxidation (pi-pi stacking interactions with heme).

Vector Alignment

The 1,3-disposition of the amine and methanol groups mimics the geometry of meta-substituted benzenes (approx. 120° vector angle), allowing the scaffold to maintain binding affinity in pockets originally designed for aromatic rings while improving physicochemical properties.

Linker Utility

-

Amine Handle: Ready for amide coupling, reductive amination, or SNAr reactions.

-

Alcohol Handle: Precursor for ethers, esters, or conversion to halides/tosylates for further chain extension.

Visualization: SAR Decision Logic

Figure 2: Strategic logic for deploying the aminocyclopentyl scaffold in lead optimization.

Analytical Characterization

To validate the identity of CAS 2138162-83-9, the following analytical signatures are expected.

1H NMR (400 MHz, D₂O)

-

δ 3.60-3.75 (m, 1H): CH-NH₂ (Methine proton adjacent to amine).

-

δ 3.40-3.55 (d/m, 2H): CH₂-OH (Hydroxymethyl protons).

-

δ 1.40-2.20 (m, 7H): Cyclopentane ring protons (complex multiplet pattern due to puckering and diastereotopicity).

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

-

Detection: ESI+ mode.

-

Expected Mass: [M+H]⁺ = 116.1 m/z (Free base mass). Note: HCl is lost in MS source.

Handling and Stability

-

Storage: Store at 2-8°C under desiccated conditions. The HCl salt is hygroscopic.

-

Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the primary alcohol can slowly oxidize or esterify under harsh acidic/basic conditions over time.

-

Safety: Irritating to eyes, respiratory system, and skin (H319, H335, H315).[3] Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem Compound Summary. (2025). (3-Aminocyclopentyl)methanol hydrochloride (CID 85684929).[3] National Library of Medicine. [Link]

- Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).

Sources

Navigating the Safety Profile of cis-3-Aminocyclopentyl Methanol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety data for cis-3-aminocyclopentyl methanol hydrochloride, a compound of interest in contemporary research and development. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and provide field-proven insights for the safe handling and management of this substance.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety protocol. Cis-3-aminocyclopentyl methanol hydrochloride is a white to off-white solid. Its key identifiers and physical properties are summarized below for clarity and quick reference.

| Property | Value | Source |

| Chemical Name | cis-3-aminocyclopentyl methanol hydrochloride | N/A |

| CAS Number | 2138162-83-9 | [1] |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Physical State | Solid | |

| Storage Temperature | Refrigerator (2-8°C) | [2] |

Hazard Identification and Classification

Cis-3-aminocyclopentyl methanol hydrochloride is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with ingestion and contact with skin, eyes, and the respiratory system.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Pictogram:

Signal Word: Warning

The causality behind these classifications lies in the chemical nature of the compound. The amine group can exhibit basic properties, leading to irritation upon contact with tissues. The hydrochloride salt, while generally increasing stability and water solubility, can contribute to the irritant effects, particularly in moist environments like the respiratory tract and eyes.

Toxicological Profile: Understanding the Risks

In the absence of specific data, a conservative approach is warranted. The toxicological properties have not been thoroughly investigated, and as such, all routes of exposure should be minimized.[5]

Exposure Controls and Personal Protection: A Proactive Stance on Safety

A multi-layered approach to exposure control is essential for ensuring the safety of laboratory personnel. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

-

Ventilation: Work should be conducted in a well-ventilated area.[6] A certified chemical fume hood is recommended, especially when handling the solid material to avoid inhalation of dust particles.

-

Safety Showers and Eyewash Stations: These should be readily accessible in any area where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage: Maintaining Chemical Integrity and Safety

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the quality of the compound.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep refrigerated at 2-8°C for long-term storage.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[8] The amine group can be susceptible to oxidation, potentially leading to degradation of the compound.[9][10]

Accidental Release and Emergency Procedures: A Blueprint for Response

A clear and practiced emergency plan is vital for mitigating the consequences of an accidental release or exposure.

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution) and absorb the cleaning materials for disposal.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Caption: Emergency response workflow for spills and exposures.

Stability and Reactivity

Understanding the chemical stability and reactivity of cis-3-aminocyclopentyl methanol hydrochloride is crucial for preventing hazardous reactions.

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8] The amine functionality can react with such agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[11]

Ecological Information

Specific ecotoxicity data for cis-3-aminocyclopentyl methanol hydrochloride is limited. However, based on the properties of similar aliphatic amines, it is prudent to prevent its release into the environment. Long-chain aliphatic amines can have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. It is expected to be positively charged at environmentally relevant pH levels, which will cause it to sorb to dissolved and suspended solids.

Disposal Considerations

All waste materials containing cis-3-aminocyclopentyl methanol hydrochloride should be handled as hazardous waste.

-

Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[12]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

As this is a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[13] Incineration at a permitted facility is a common disposal method for such wastes.

Conclusion

Cis-3-aminocyclopentyl methanol hydrochloride is a valuable research chemical that requires careful and informed handling. While significant data gaps exist in its toxicological and environmental profile, a thorough understanding of its known hazards, coupled with the implementation of robust safety protocols, can ensure its safe use in a research and development setting. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety guidelines and to conduct thorough risk assessments for their specific applications.

References

-

The oxidation of amino alcohols. - ThinkIR - University of Louisville. (URL: [Link])

-

Short chain (C2-3) alkyl amines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. (2016-07-01). (URL: [Link])

-

(3-Aminocyclopentyl)methanol hydrochloride. PubChem. (URL: [Link])

-

Draft Screening Assessment Aliphatic Amines Group. Environment and Climate Change Canada Health Canada. (2021-03). (URL: [Link])

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. (URL: [Link])

-

AMINO ALCOHOL 2A. Nippon Nyukazai Co., Ltd. (2015-01-07). (URL: [Link])

-

OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. (URL: [Link])

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

Aliphatic and Alicyclic Amines. ResearchGate. (URL: [Link])

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. (2007). (URL: [Link])

-

Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. (URL: [Link])

-

(3-Aminocyclopentyl)methanol hydrochloride. PubChem. (URL: [Link])

-

Allylamine Acute Exposure Guideline Levels. National Center for Biotechnology Information. (URL: [Link])

-

Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. (URL: [Link])

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPis. (URL: [Link])

-

Disposing Amine Waste. Technology Catalogue. (URL: [Link])

-

(PDF) Biologically active alcohols: cyclic alcohols. ResearchGate. (2013-12-05). (URL: [Link])

-

Toxicity of model aliphatic amines and their chlorinated forms. PubMed. (2004-02-15). (URL: [Link])

- US5227483A - Process for recovery of amines and volatile acids from amine salts.

-

Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. SciSpace. (2013-02-11). (URL: [Link])

-

Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8.. National Technical Information Service. (1982). (URL: [Link])

-

Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. (2025-08-05). (URL: [Link])

-

Hazardous waste acceptance conditions. University of Groningen. (URL: [Link])

-

Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. MDPI. (2006-10-27). (URL: [Link])

-

Safety Assessment of α-Amino Acids as Used in Cosmetics. (URL: [Link])

-

23.3: Reactions of amines. Chemistry LibreTexts. (2020-07-01). (URL: [Link])

-

Amine Thermal Degradation. Bryan Research & Engineering, LLC. (2008-04-08). (URL: [Link])

-

Aquatic toxicity. Joint Research Centre - European Commission. (URL: [Link])

-

Amines. RPS. (2022-12-19). (URL: [Link])

-

Hazardous Waste Disposal Procedures. (URL: [Link])

-

Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. (2022-10-19). (URL: [Link])

-

Inhalation Toxicity. Creative Biolabs. (URL: [Link])

-

A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC. (URL: [Link])

-

Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. (URL: [Link])

-

USEPA acute oral toxicity categories based on LD 50 values and... ResearchGate. (URL: [Link])

-

Acute Oral Toxicity Studies of Methanolic Extract and Chloroform Fraction of Methanolic Extract of Seeds of Annona muricata. Pharmacognosy Magazine. (2021-02-16). (URL: [Link])

-

Inhalation Toxicology Studies. Charles River Laboratories. (URL: [Link])

-

Organic Solutes. Drinking Water and Health - NCBI Bookshelf - NIH. (URL: [Link])

-

Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. (URL: [Link])

-

Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Semantic Scholar. (2022-04-15). (URL: [Link])

Sources

- 1. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 2. 1-Aminocyclopentane-1,2-dicarboxylic acid | C7H11NO4 | CID 244040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 8. www2.mst.dk [www2.mst.dk]

- 9. ir.library.louisville.edu [ir.library.louisville.edu]

- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 11. Amine Thermal Degradation [bre.com]

- 12. mtu.edu [mtu.edu]

- 13. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]

An In-depth Technical Guide to the Solubility of (3-Aminocyclopentyl)methanol Hydrochloride

Introduction: A Chiral Building Block Demystified

(3-Aminocyclopentyl)methanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemically defined cyclopentane core, coupled with primary amine and hydroxymethyl functional groups, makes it a valuable intermediate for creating complex drug molecules with enhanced efficacy and safety profiles.[1] A thorough understanding of its solubility in various solvent systems is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Aminocyclopentyl)methanol hydrochloride. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes fundamental chemical principles, physicochemical properties, and established analytical methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore its expected solubility in aqueous and organic media, the underlying factors governing this behavior, and a detailed protocol for its empirical determination.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. (3-Aminocyclopentyl)methanol hydrochloride is the salt form of the parent compound, (3-Aminocyclopentyl)methanol, and its properties are crucial for predicting its behavior in different solvents.

| Property | (3-Aminocyclopentyl)methanol | (3-Aminocyclopentyl)methanol HCl | Reference |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |

| Hydrogen Bond Donor Count | 2 | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |

| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1] |

| Computed XLogP3 | -0.2 | N/A | [3] |

The hydrochloride salt form significantly influences its solubility profile. The presence of the ionic bond between the protonated amine and the chloride ion makes the molecule highly polar. The increased hydrogen bond donor count in the hydrochloride form further enhances its potential for interaction with polar protic solvents.[1]

Aqueous Solubility: The Role of Polarity and pH

As an amine hydrochloride, (3-Aminocyclopentyl)methanol hydrochloride is classified as a polar, ionic compound.[4] This structure strongly suggests a high affinity for polar protic solvents, with water being the most prominent example. The fundamental principle of "like dissolves like" governs this behavior; the polar water molecules can effectively solvate the protonated amine and the chloride ion through strong ion-dipole interactions and hydrogen bonding.[5]

The dissolution process in water can be visualized as the overcoming of the crystal lattice energy of the salt by the hydration energy released upon solvation of the ions.

Caption: Dissolution of (3-Aminocyclopentyl)methanol HCl in Water.

The pH of the aqueous solution will also play a critical role. In acidic to neutral conditions, the amine group will remain protonated, favoring solubility. However, in basic solutions (high pH), the protonated amine (R-NH3+) will be deprotonated to the free amine (R-NH2). This free amine is less polar than its salt form, which will likely lead to a significant decrease in aqueous solubility.

Solubility in Organic Solvents: A Spectrum of Miscibility

The solubility of (3-Aminocyclopentyl)methanol hydrochloride in organic solvents is expected to vary significantly based on the solvent's polarity, proticity, and dielectric constant.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be effective at dissolving (3-Aminocyclopentyl)methanol hydrochloride. Their ability to form hydrogen bonds and their high polarity can stabilize the ions, similar to water.[4] Lower-aliphatic alcohols are generally good solvents for amine hydrochlorides.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While polar, these solvents lack the ability to donate hydrogen bonds. Their effectiveness will depend on their dielectric constant and ability to solvate the cation and anion. Solubility is expected to be moderate but likely less than in polar protic solvents.

-

Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Solubility in these solvents is expected to be very low to negligible.[4] The nonpolar nature of these solvents cannot effectively solvate the charged ions of the hydrochloride salt, making the dissolution process energetically unfavorable.[4][6]

The following chart illustrates the predicted solubility trend:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. moorparkcollege.edu [moorparkcollege.edu]

An In-Depth Technical Guide to the Biological Activity of Cyclopentane Amino Alcohol Derivatives

Preamble: The Cyclopentane Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the carbocyclic structures, the cyclopentane ring has emerged as a particularly versatile and valuable framework.[1] Unlike its six-membered counterpart, the cyclohexane ring, the puckered "envelope" conformation of cyclopentane offers a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.[1] When functionalized with amino and alcohol groups, these derivatives—cyclopentane amino alcohols—become potent pharmacophores capable of engaging in critical hydrogen bonding and electrostatic interactions within enzyme active sites and receptor binding pockets.[2]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by cyclopentane amino alcohol derivatives. We will delve into their roles as antiviral, antibacterial, and anticancer agents, moving beyond a mere recitation of data to explain the causal relationships between molecular structure and biological function. The methodologies detailed herein are presented not as abstract procedures, but as self-validating systems designed to yield robust and reproducible results, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Antiviral Activity: Targeting Influenza Neuraminidase

A signal achievement in the application of cyclopentane derivatives has been in the development of potent influenza virus inhibitors.[3] The influenza virus neuraminidase (NA) enzyme is a critical target for antiviral therapy. It functions by cleaving sialic acid residues from host cell receptors, a crucial step for the release of newly formed virus particles from infected cells. Inhibiting NA causes viral particles to aggregate at the cell surface, preventing the spread of infection.

Mechanism and Structure-Activity Relationship (SAR)

Inspired by the structures of successful NA inhibitors like Oseltamivir and Zanamivir, researchers developed a series of cyclopentane analogs.[3] These compounds substitute the six-membered ring of previous inhibitors with a five-membered cyclopentane ring, while retaining key functional groups necessary for binding to the NA active site. The rationale is that the cyclopentane scaffold can mimic the conformation of the natural substrate, sialic acid, within the enzyme's binding pocket.

Key structural features contributing to potent anti-influenza activity include:

-

A basic amino or guanidino group: This positively charged group forms a critical salt bridge with a conserved glutamic acid residue in the NA active site.

-

A carboxylate group: Interacts with a trio of arginine residues, anchoring the inhibitor.

-

A glycerol-like side chain: Occupies a pocket that accommodates the glycerol moiety of sialic acid.

-

The cyclopentane core: Provides the rigid scaffold to orient these functional groups in the optimal geometry for high-affinity binding.

A novel series of these compounds, including RWJ-270201, demonstrated potent and selective inhibition of various influenza A and B strains, with potencies comparable to or greater than Zanamivir and Oseltamivir.[3]

Quantitative Analysis of Antiviral Potency

The efficacy of these compounds is typically quantified by their 50% effective concentration (EC50), which is the concentration required to inhibit the viral cytopathic effect by 50%.

| Compound | Influenza Strain | EC50 (μM) | Reference |

| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 | [3] |

| B/Beijing/184/93 | <0.2 | [3] | |

| BCX-1827 | A/Texas/36/91 (H1N1) | 0.22 | [3] |

| B/Beijing/184/93 | <0.2 | [3] | |

| Oseltamivir Carboxylate | A/Texas/36/91 (H1N1) | 0.18 | [3] |

| B/Beijing/184/93 | 0.23 | [3] | |

| Zanamivir | A/Texas/36/91 (H1N1) | 0.10 | [3] |

| B/Beijing/184/93 | 0.21 | [3] |

Experimental Protocol: Antiviral Neutral Red (NR) Assay

This protocol provides a robust method for determining the EC50 of a compound against influenza virus in cell culture. The principle relies on the ability of viable cells to take up and bind the supravital dye neutral red in their lysosomes. Virus-induced cytopathic effects lead to cell death and a corresponding decrease in dye uptake, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells into 96-well microplates at a density that forms a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., cyclopentane derivatives) and reference inhibitors in a virus-appropriate test medium (e.g., MEM with trypsin).

-

Infection: When the cell monolayer is confluent, remove the growth medium. Add 100 µL of the diluted compound to the appropriate wells, followed by 100 µL of a standardized influenza virus suspension. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until the cytopathic effect in the virus control wells reaches approximately 90%.

-

Staining: Remove the medium and add 100 µL of a 0.011% neutral red solution in phosphate-buffered saline (PBS) to each well. Incubate for 2 hours at 37°C.

-

Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 100 µL of a dye extraction solution (e.g., 50% ethanol, 1% acetic acid in water).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Plot the compound concentration versus percent inhibition on a semilogarithmic graph to determine the EC50 value.[3]

Visualization: Neuraminidase Inhibition Workflow

Caption: Workflow of influenza neuraminidase inhibition by cyclopentane derivatives.

Antibacterial Activity: Targeting MraY Translocase

The rise of antibiotic resistance necessitates the discovery of new drugs with novel mechanisms of action.[4] The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an attractive target because it is an essential enzyme in the early stages of peptidoglycan biosynthesis, a pathway unique to bacteria.[4]

Mechanism and Structure-Activity Relationship (SAR)

Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit MraY. However, their structural complexity makes them challenging synthetic targets.[4] To overcome this, researchers have designed simplified analogs where the ribose moiety of muraymycin is replaced with a cyclopentane ring.[4] This substitution improves synthetic tractability while maintaining the potential for biological activity.

Structure-activity relationship studies on these cyclopentane-based analogs have revealed critical insights:

-

Lipophilic Side Chain: The presence of a lipophilic side chain is crucial for potent MraY inhibition and antibacterial efficacy. Analogs lacking this feature show significantly reduced activity.[4]

-

1,2-syn-amino alcohol Moiety: This functional group is essential for mimicking the natural substrate and interacting with the MraY active site.

-

Cyclopentane Core: Serves as a conformationally suitable replacement for the tetrahydrofuran ring of the natural ribose moiety.[4]

Quantitative Analysis of MraY Inhibition

The inhibitory activity of these analogs is assessed by their 50% inhibitory concentration (IC50) against the MraY enzyme and their Minimum Inhibitory Concentration (MIC) against bacterial strains like Staphylococcus aureus.

| Compound ID | Description | MraY IC50 (μM) | S. aureus MIC (μg/mL) | Reference |

| JH-MR-23 (20) | With lipophilic side chain | 75 ± 9 | 54 ± 6.8 | [4] |

| JH-MR-21 (10) | Without lipophilic side chain | 340 ± 42 | Not Reported | [4] |

| JH-MR-22 (11) | Without lipophilic side chain | 500 ± 69 | Not Reported | [4] |

Experimental Protocol: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition

This assay provides a reliable method for measuring the activity of the MraY enzyme and the potency of its inhibitors. MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to a lipid carrier, releasing Uridine Monophosphate (UMP) as a byproduct. The UMP-Glo™ assay quantifies the amount of UMP produced, which is directly proportional to MraY activity.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine the MraY enzyme, the lipid carrier (e.g., undecaprenyl phosphate), and the substrate (UDP-MurNAc-pentapeptide) in an appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the cyclopentane test compounds to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

-

Enzyme Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

UMP Detection: Stop the reaction and add the UMP-Glo™ Detection Reagent. This reagent converts the UMP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

-

Luminescence Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background signal from all measurements. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Visualization: Synthesis and Evaluation Workflow

Caption: Workflow for the synthesis and evaluation of cyclopentane-based MraY inhibitors.

Anticancer Activity: A Multifaceted Approach

The structural diversity of cyclopentane amino alcohol derivatives has enabled their exploration as potential anticancer agents.[2][5] Their mechanisms of action are varied, ranging from direct cytotoxicity to inhibition of specific cellular targets involved in cancer progression.

Mechanisms and Structure-Activity Relationship (SAR)

a) Cyclopentane-Fused Anthraquinones: Novel analogs of anthracyclines, a class of potent chemotherapy drugs, have been designed by fusing a cyclopentane ring to the anthraquinone core.[6][7] These modifications can lead to:

-

Increased Lipophilicity: Enhancing cellular uptake and altering subcellular distribution, often leading to accumulation in lysosomes.[7]

-

Circumvention of Drug Resistance: The structural changes can help overcome efflux-mediated drug resistance, a common problem with traditional anthracyclines.[6][7]

-

Multiple Modes of Action: These compounds can interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through lysosome-associated pathways.[7]

b) 2-(Cyclopentylamino)thiazol-4(5H)-ones: This class of compounds has demonstrated cytotoxic activity against a range of human cancer cell lines, including colon (Caco-2), pancreatic (PANC-1), and breast (MDA-MB-231) carcinomas.[5] The SAR for this series indicates that the nature of the substituent on the phenyl ring attached to the thiazolone core significantly influences anticancer potency. For instance, compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) was found to be a potent inhibitor of tumor cell proliferation.[5]

Quantitative Analysis of Anticancer Activity

The anticancer potential is typically evaluated by determining the IC50 value, the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclopentane-fused Anthraquinone | MCF-7 (Breast) | 8.04 | [6] |

| A549 (Lung) | 12.24 | [6] | |

| 2-(Cyclopentylamino)thiazol-4(5H)-one (3g) | Caco-2 (Colon) | 1.8 ± 0.2 | [5] |

| PANC-1 (Pancreatic) | 2.5 ± 0.3 | [5] | |

| MDA-MB-231 (Breast) | 2.9 ± 0.4 | [5] |

Experimental Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The principle is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the cyclopentane test compounds to the wells. Include a vehicle-only control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.

-

Color Development: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert the MTS into the colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: After subtracting the blank control absorbance, calculate the percentage of cell viability relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[5]

Visualization: General SAR for Anticancer Activity

Caption: Structure-activity relationships for anticancer cyclopentane derivatives.

Concluding Remarks and Future Outlook

The cyclopentane amino alcohol scaffold is a demonstrably powerful platform in the design of biologically active molecules. Its utility spans a remarkable range of therapeutic areas, from potent antiviral agents that combat influenza to novel antibacterial compounds targeting essential enzymes and multifaceted anticancer derivatives capable of overcoming drug resistance. The success of this scaffold lies in its conformational rigidity and its ability to present key functional groups in a precise three-dimensional orientation, enabling high-affinity interactions with diverse biological targets.

Future research will undoubtedly focus on expanding the chemical space around this core structure. The application of diversity-oriented synthesis will generate large libraries for high-throughput screening, potentially uncovering activities against new targets.[8] Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The cyclopentane amino alcohol framework, therefore, remains a highly promising starting point for the development of innovative medicines to address pressing global health challenges.

References

-

Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., Morrey, J. D., & Babu, Y. S. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]

-

Dénès, F., Pérez-Luna, A., & Chemla, F. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Angewandte Chemie International Edition, 53(41), 11040-11044. [Link]

-

Heo, M. S., Lee, H., Lee, S. H., Kim, S. J., Lee, J. Y., & Huh, J. H. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 59, 128551. [Link]

-

García-Moreno, M. I., Ortiz-Gómez, V., & Carmona, A. T. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Chemistry Proceedings, 5(1), 94. [Link]

-

Soengas, R. G., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2359–2368. [Link]

-

Stanković, N., Stanojković, T., Kolundžija, B., Vujčić, M., & Sladić, D. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3460. [Link]

-

Gartenmann Dickson, L., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217–1226. [Link]

-

Soengas, R. G., & Estévez, J. C. (2022). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

-

Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. ResearchGate. [Link]

-

Tevyashova, A. N., Zhidkova, A. M., Kuimova, M. V., Shtil, A. A., & Shchekotikhin, A. E. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 267, 116103. [Link]

-

Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359–1363. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Hydrogenation of Aminocyclopentyl Precursors Using Palladium on Carbon

Preamble: The Strategic Importance of the Aminocyclopentyl Moiety

In the landscape of modern drug discovery and development, the aminocyclopentane scaffold represents a privileged structural motif. Its prevalence in a multitude of biologically active molecules, from antiviral agents to central nervous system therapeutics, stems from its unique conformational properties. The non-planar, puckered structure of the cyclopentyl ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The catalytic hydrogenation of functionalized cyclopentyl precursors is a cornerstone transformation for accessing these vital amine building blocks.[1][2][3] Among the array of available catalysts, palladium on activated carbon (Pd/C) stands out for its exceptional efficiency, operational simplicity, and robustness, making it a workhorse catalyst in both academic research and industrial-scale synthesis.[4]

This document provides an in-depth guide to the theory and practice of hydrogenating aminocyclopentyl precursors using Pd/C. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring scientifically sound, safe, and reproducible outcomes.

The Heart of the Reaction: Mechanistic Insights

The reduction of a functional group—most commonly a nitro group or a carbon-carbon double bond—to furnish the desired amine is a six-electron process when starting from a nitro compound.[5][6] The reaction occurs on the surface of the heterogeneous palladium catalyst. While the exact surface-level events are complex, the widely accepted mechanism involves several key stages.[7][8]

Core Mechanistic Steps:

-

Hydrogen Activation: Molecular hydrogen (H₂) from the gas phase adsorbs onto the surface of the palladium nanoparticles and dissociates into highly reactive atomic hydrogen (H•), which remains bound to the metal surface.[7]

-

Substrate Adsorption: The aminocyclopentyl precursor (e.g., a nitrocyclopentane derivative) adsorbs onto the palladium surface, bringing the reducible functional group into close proximity with the activated hydrogen atoms.[6][7]

-

Stepwise Hydrogen Transfer: The surface-bound hydrogen atoms are sequentially transferred to the nitro group. This process proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine is formed.[6][9]

-

Product Desorption: Once the reduction is complete, the final aminocyclopentane product desorbs from the catalyst surface, freeing the active site to engage in another catalytic cycle.

The overall transformation is highly exothermic and, once initiated, often proceeds rapidly. The efficiency of the process hinges on the effective mass transfer of hydrogen and the substrate to the catalyst surface.

Caption: Pd/C-catalyzed reduction of a nitro group to a primary amine.

Field-Proven Experimental Protocols

The choice between atmospheric and high-pressure hydrogenation depends on the reactivity of the substrate and the desired reaction scale. For many common precursors like nitro compounds, atmospheric pressure is sufficient.

Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This method is ideal for lab-scale synthesis (typically <10 g) and for substrates that are readily reduced.

Core Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Functionalized Cyclopentanes via Sc(III)-Catalyzed Intramolecular Enolate Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Purity in (3-Aminocyclopentyl)methanol Synthesis

Topic: Improving Enantiomeric Excess (ee) in (3-Aminocyclopentyl)methanol Synthesis Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Strategy Overview

High enantiomeric excess (ee) in (3-aminocyclopentyl)methanol is rarely achieved by resolving the final alcohol. The hydroxyl and amine groups are too close to the flexible cyclopentane ring, making chiral discrimination difficult at the final stage.

The Golden Rule: You must establish chirality upstream—either at the lactam precursor (Vince Lactam) or via enzymatic desymmetrization of the diester. If you are trying to resolve the final amino alcohol, you are fighting a losing thermodynamic battle.

Decision Matrix: Select Your Workflow

Use the following logic map to determine the correct troubleshooting module for your situation.

Figure 1: Strategic decision tree for selecting the resolution methodology based on available precursors.

Module 1: The Vince Lactam Route (Industrial Standard)

This is the most robust method for generating high-ee (1R,4S) or (1S,4R) precursors. The chirality set here is preserved through the ring-opening and reduction steps.

Core Issue: Incomplete Resolution of the Lactam

If your final amino alcohol has low ee, the resolution of the Vince lactam was likely terminated too early.

Protocol: Classical Resolution with D-Tartaric Acid

Objective: Isolation of (-)-Vince lactam (precursor to the (1R,3S)-amino alcohol).

-

Salt Formation:

-

Dissolve racemic Vince lactam (1.0 eq) in Methanol (solvent choice is critical; avoid Ethanol/Water initially).

-

Add (D)-(-)-Tartaric acid (0.5 eq). Note: Using 0.5 eq exploits the "Pope-Peachy" method to maximize yield of the desired diastereomer.

-

-

Crystallization:

-

Heat to reflux until clear.

-

Cool slowly to 25°C over 4 hours. Rapid cooling traps the eutectics, lowering ee.

-

Checkpoint: If no crystals form, seed with pure salt or scratch the flask.

-

-

Recrystallization (The "ee" Booster):

-

Liberation:

-

Treat the salt with saturated NaHCO₃ and extract with CH₂Cl₂.

-

Data Validation Table: Solvent Effects on Resolution

| Solvent System | Yield (%) | ee (%) of Lactam | Notes |

| Methanol (Pure) | 35% | 88% | Good first pass, but insufficient for pharma grade. |

| MeOH : Acetone (1:4) | 30% | >98% | Recommended for final polish. |

| Ethanol : Water (9:1) | 42% | 75% | High yield, poor selectivity (co-crystallization). |

Module 2: Enzymatic Desymmetrization (Biocatalysis)

If you lack chiral starting materials, use this method on the meso-diacetate precursor (cis-3,5-diacetoxycyclopent-1-ene).

Core Issue: Low E-Value (Selectivity)

Users often report stalling conversion or low ee. This is typically due to product inhibition or pH drift .

Troubleshooting Guide

Q: My reaction stalls at 40% conversion. Why? A: The produced acetic acid is lowering the pH, deactivating the lipase.

-

Fix: Use a pH-stat (autotitrator) to maintain pH 7.0 using 0.1M NaOH, or use a phosphate buffer with high capacity.

Q: Which enzyme should I use? A: CAL-B (Candida antarctica Lipase B) or PPL (Porcine Pancreatic Lipase) .

-

PPL is cheaper but requires immobilization for stability.

-

CAL-B (immob. on acrylic resin) provides higher E-values (>100).

Workflow Diagram: Enzymatic Cycle

Figure 2: Kinetic resolution pathway. Note that removing acetic acid is critical for driving the equilibrium.

Module 3: Rescue Protocol (Final Product Resolution)

If you already have racemic (3-aminocyclopentyl)methanol, you must resolve it via diastereomeric salt formation.[4] Warning: This is less efficient than Modules 1 & 2.

Protocol: Tartrate Salt Resolution

Direct resolution of the amino alcohol is difficult due to its high solubility. You must use a non-polar anti-solvent .

-

Preparation: Dissolve racemic amine (10 mmol) in absolute Ethanol (5 mL).

-

Acid Addition: Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq) dissolved in hot Ethanol.

-

Precipitation:

-

Add Ethyl Acetate dropwise until the solution turns slightly turbid.

-

Heat to clarity, then wrap the flask in foil and allow to cool to RT undisturbed for 24 hours.

-

-

Analysis:

FAQ: Common Failure Points

Q: I lost my chirality during the reduction of the lactam. What happened? A: You likely used harsh conditions that caused epimerization at the C1 position.

-

Solution: When reducing the lactam (or amino ester) to the alcohol, use LiBH₄ in THF at 0°C to RT. Avoid refluxing LiAlH₄ if possible, as the high heat can invert the stereocenter adjacent to the carbonyl.

Q: My product is an oil and won't crystallize. A: (3-Aminocyclopentyl)methanol is hygroscopic and tends to oil out.

-

Solution: Do not try to crystallize the free base. Always crystallize as the Hydrochloride or Tartrate salt. If the oil persists, triturate with dry Diethyl Ether to induce nucleation.

Q: How do I distinguish cis vs. trans isomers? A: NMR is definitive.

-

Cis-isomer: The methylene protons on the hydroxymethyl group often appear as a doublet with a specific coupling constant (J ~ 6-7 Hz) due to H-bonding with the amine.

-

Trans-isomer: Distinct shift in the C1-H proton signal.

References

-

BenchChem. (2025).[4] A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol. Retrieved from

-

Singh, R., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL – An Undesired Isomer. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from

-

Kiss, L., et al. (2015). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Retrieved from

-

Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A. Retrieved from

-

Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines. The Journal of Organic Chemistry. Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling hygroscopic nature of (3-Aminocyclopentyl)methanol hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Aminocyclopentyl)methanol hydrochloride. As an amine hydrochloride salt, this compound exhibits hygroscopic tendencies—a propensity to absorb moisture from the atmosphere.[1][2] Improper handling of this characteristic can significantly impact experimental accuracy, product stability, and overall research outcomes.[3][4] This document is structured to address common challenges through a series of frequently asked questions and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What does it mean that (3-Aminocyclopentyl)methanol hydrochloride is hygroscopic?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For (3-Aminocyclopentyl)methanol hydrochloride, this means the solid powder can absorb atmospheric moisture, leading to a range of potential issues. The hydrochloride salt form enhances water solubility but also contributes to this moisture-attracting behavior.[5][6]

Q2: What are the consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture uptake can lead to several detrimental effects that compromise experimental integrity:

-

Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][2] This makes accurate weighing difficult and can impede handling processes.[7]

-

Inaccurate Concentration: If the material has absorbed significant water, the weighed mass will not be purely the active compound, leading to the preparation of solutions with lower-than-intended concentrations.[1]

-

Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound over time.[3][8] Water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions.[8]

-

Altered Performance: In a drug formulation context, changes in moisture content can affect critical quality attributes such as flowability, compressibility, dissolution rate, and ultimately, the therapeutic efficacy of the final product.[9][10]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of (3-Aminocyclopentyl)methanol hydrochloride, it should be stored in a tightly sealed container in a cool, dry place.[11] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is strongly recommended to maintain a low-humidity environment.[12] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon backfill) to further minimize exposure to moisture and air.[13]

Q4: My material has already clumped. Can I still use it?

A4: The usability of clumped material depends on the sensitivity of your application.

-

For non-critical applications: If minor clumping is observed, you may be able to gently break up the clumps with a dry spatula inside a controlled environment (like a glovebox) and proceed.[1]

-

For quantitative or sensitive experiments: It is highly recommended to use a fresh, free-flowing lot. If this is not possible, the entire batch of clumped material should be used to prepare a stock solution. The concentration of this stock solution should then be accurately determined using an analytical technique (e.g., titration, HPLC with a reference standard) before use. Do not use severely caked or wet-appearing material for experiments requiring accurate weighing of the solid.[1]

Part 2: Troubleshooting Guides & Protocols

This section provides step-by-step protocols for common procedures and troubleshooting for issues encountered during experimentation.

Troubleshooting: Inconsistent Experimental Results

If you are experiencing variability in your results, unintended moisture uptake is a likely culprit. Use the following decision tree to diagnose and resolve the issue.

Caption: Workflow for Karl Fischer Titration.

References

-

(3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 . PubChem. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Center for Biotechnology Information. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . ResearchGate. [Link]

-

MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride . Capot Chemical. [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain . Taylor & Francis Online. [Link]

-

(3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 . PubChem. [Link]

-

Hygroscopic: What it Means, What You Need to Know . CORECHEM Inc. [Link]

-

How to Handle Hygroscopic Reference Standards? . Chromatography Forum. [Link]

-

How do you handle hygroscopic salts? . HepatoChem. [Link]

-

Water determination . ResearchGate. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81 . National Center for Biotechnology Information. [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances . National Center for Biotechnology Information. [Link]

-

How to Store Reagents . University of Rochester Department of Chemistry. [Link]

-

The effect of atmospherically relevant aminium salts on water uptake . Atmospheric Chemistry and Physics. [Link]

-

Moisture Analysis in the Pharmaceutical Industry . AZoM. [Link]

-

Drying and Storing Hygroscopic Salts . Reddit. [Link]

-

How do you guys prepare solutions of hygroscopic chemicals? . Reddit. [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach . [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals . Ibis Scientific, LLC. [Link]

-

Asian Journal of Pharmaceutics . [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview . PharmaInfo. [Link]

-

Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? . American Fuel & Petrochemical Manufacturers. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis . University of Glasgow Theses Service. [Link]

-

Effect of moisture on solid state stability . Semantic Scholar. [Link]

-

Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted . MDPI. [Link]

-

Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface . Journal of the American Chemical Society. [Link]

-

Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling . RSC Publishing. [Link]

-

Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation . PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy (1-Aminocyclopentyl)methanol hydrochloride | 402752-91-4 [smolecule.com]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. azom.com [azom.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. capotchem.com [capotchem.com]

- 12. ibisscientific.com [ibisscientific.com]

- 13. 123288-54-0|(3-Aminocyclopentyl)methanol|BLD Pharm [bldpharm.com]

Validation & Comparative

Comparative H-NMR Analysis: Cis- vs. Trans-(3-Aminocyclopentyl)methanol Hydrochloride

Executive Summary

(3-Aminocyclopentyl)methanol hydrochloride is a critical scaffold in the synthesis of JAK inhibitors and GPCR ligands. However, its flexible cyclopentane core creates significant analytical ambiguity. Unlike cyclohexane systems which lock into rigid chair conformations, this molecule undergoes rapid pseudorotation between envelope and twist conformers.

This guide provides a technical comparison between the Cis (1,3-diequatorial-like) and Trans (1,3-axial/equatorial) diastereomers.[1][2] We focus on the hydrochloride salt form, as the protonated amine (

Structural Dynamics & Stereochemistry

To interpret the NMR spectrum, one must first visualize the conformational equilibrium. In 1,3-disubstituted cyclopentanes, the ring adopts an envelope conformation to minimize steric strain.

-

Cis-Isomer (1,3-relationship): Predominantly adopts a conformation where both the hydroxymethyl (

) and ammonium ( -

Trans-Isomer: Forces one substituent into a pseudo-axial position, introducing 1,3-diaxial-like strain and altering the coupling constants (

-values) of the methine protons.

Visualization: Isomer Conformations

Figure 1: Conformational impact on the chemical shift of the methine proton at position 3.

Experimental Protocol: Self-Validating System

The choice of solvent is not trivial.[3] The hydrochloride salt requires a polar solvent, but the choice determines whether you see the exchangeable protons.

Solvent Selection Strategy

| Solvent | Purpose | Pros | Cons |

| DMSO-d₆ | Stereochemical Assignment | Slows proton exchange; allows observation of | Viscosity broadens multiplets; residual water peak (3.33 ppm) often overlaps with methine signals. |

| D₂O | Purity/Salt Confirmation | Eliminates exchangeable protons; sharpens skeletal signals for precise | Cannot observe amine/hydroxyl protons; shifts are concentration-dependent. |

Recommended Acquisition Parameters

-

Field Strength: Minimum 400 MHz (600 MHz recommended to resolve the H2/H4/H5 methylene envelope).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to

seconds. The methine protons near the charged ammonium center have longer

Comparative Spectral Analysis

The table below contrasts the representative chemical shifts for the Cis and Trans isomers in DMSO-d₆ . Note that absolute values may shift slightly based on concentration, but the relative difference (

Table 1: Representative Chemical Shift Data (DMSO-d₆)

| Position | Proton Type | Cis-Isomer ( | Trans-Isomer ( | Multiplicity & Mechanistic Insight |

| H3 | Methine ( | 3.55 | 3.72 | Key Differentiator. The trans isomer places H3 in a pseudo-equatorial orientation (deshielded) more often than the cis isomer. |

| H1 | Methine ( | 2.10 | 2.25 | The trans isomer typically shifts downfield due to ring current anisotropy in the twist conformation. |

| H6 | Methylene ( | 3.35 | 3.32 | Often overlapping. The cis isomer usually shows a slightly more distinct splitting pattern due to restricted rotation. |

| H2/H4/H5 | Ring Methylenes | 1.40 – 2.00 | 1.50 – 2.10 | Complex Envelope. In cis, H2 protons are diastereotopic but more equivalent due to symmetry. In trans, the envelope is broader. |

| -NH3+ | Ammonium | ~8.10 (broad) | ~8.15 (broad) | Visible only in DMSO. Integration must be 3H. |

| -OH | Hydroxyl | ~4.60 (t) | ~4.55 (t) | Visible only in DMSO. Diagnostic for the free alcohol. |

Detailed Mechanistic Analysis

1. The "Salt Shift" Effect

In the free base, the H3 proton typically resonates around 3.0–3.1 ppm. Upon formation of the hydrochloride salt, the nitrogen becomes positively charged (

-

Validation Check: If H3 is found < 3.2 ppm in DMSO, the salt has dissociated or was not formed correctly.

2. The Cis/Trans "Envelope" Logic

Cyclopentane rings are notorious for "virtual coupling" where second-order effects make multiplets look like blobs.

-

Cis-Isomer: The molecule has a plane of symmetry (roughly). This simplifies the H2/H4/H5 region.

-

Trans-Isomer: The lack of symmetry and the twist conformation create highly diastereotopic protons. You will see a more complex "forest" of peaks in the 1.5–2.1 ppm region compared to the cis isomer.

Analytical Workflow: Assigning Your Batch

Use this decision tree to validate your material.

Figure 2: Step-by-step logic for structural validation and salt confirmation.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Retrieved from [Link]

-

PubChem. (2025).[4][5] (3-Aminocyclopentyl)methanol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects in cyclic systems).

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Guide to HPLC Methods for Purity Testing of (3-Aminocyclopentyl)methanol HCl

For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks like (3-Aminocyclopentyl)methanol HCl is a critical step in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (3-Aminocyclopentyl)methanol HCl, offering insights into method selection, development, and validation in line with industry standards.[3][4][5][6][7][8]

(3-Aminocyclopentyl)methanol HCl is a key chiral intermediate whose stereochemical integrity is paramount.[2] Therefore, robust analytical methods are essential for both chemical and enantiomeric purity evaluation. This guide will explore a primary HPLC method utilizing pre-column derivatization for UV detection and compare it with alternative approaches, including Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The Central Role of Chromatography in Pharmaceutical Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of components within a mixture.[5][9] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide extensive guidelines on chromatographic techniques and method validation to ensure the quality and consistency of pharmaceutical products.[3][4][6][7][8][10][11]

Pillar 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Since (3-Aminocyclopentyl)methanol HCl lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to introduce a UV-active moiety.[12]

Rationale for Derivatization

The primary amine group of (3-Aminocyclopentyl)methanol HCl readily reacts with various derivatizing agents. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts under mild conditions to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.[12]

Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization

1. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of (3-Aminocyclopentyl)methanol HCl reference standard in 0.1 M HCl. Create a series of calibration standards through serial dilution.

-

Sample Solution: Accurately weigh and dissolve the test sample in 0.1 M HCl to a known concentration.

2. Derivatization Procedure: [12]

-

To 500 µL of each standard and sample solution, add 25 µL of a borate buffer (pH 9.5).

-

Add 100 µL of a 2.5 mmol solution of FMOC-Cl in acetonitrile.

-

Vortex the mixture and incubate at 40°C for 30 minutes.

-

Add 10 µL of 30% HCl to quench the reaction.

3. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient elution is typically employed to ensure good separation of the derivatized analyte from any impurities and excess derivatizing agent.

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

Pillar 2: Alternative Analytical Methodologies

While HPLC with derivatization is a robust method, other techniques offer distinct advantages and can be considered based on laboratory capabilities and specific analytical needs.

Alternative 1: Gas Chromatography (GC) with Derivatization

GC is an excellent technique for volatile and thermally stable compounds.[1] For non-volatile compounds like (3-Aminocyclopentyl)methanol HCl, derivatization is required to increase volatility.[1][15]

Rationale: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines and alcohols, converting them into volatile trifluoroacetyl derivatives suitable for GC analysis.[1]

Experimental Protocol: Chiral GC-FID [1]

-

Derivatization:

-

Accurately weigh ~10 mg of the sample into a vial.

-

Add 1 mL of dichloromethane and 200 µL of TFAA.

-

Vortex for 1 minute and let the reaction proceed for 30 minutes at room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for injection.

-

-

GC-FID Conditions:

Alternative 2: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique well-suited for charged and polar compounds.[16] It offers advantages such as low sample and reagent consumption and rapid analysis times.[17][18] For chiral separations, a chiral selector is added to the background electrolyte.[16]